(2-oxopyrimidin-1(2H)-yl)acetic acid
Overview
Description
(2-oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid or its derivatives. One common method is the condensation of 2-aminopyrimidine with chloroacetic acid under basic conditions, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-oxopyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized pyrimidine derivatives.
Scientific Research Applications
(2-oxopyrimidin-1(2H)-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-oxopyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby exhibiting antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A precursor in the synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid.
4-amino-2-oxopyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Biological Activity
(2-Oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound characterized by a pyrimidine ring with an oxo group and an acetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 154.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in key metabolic pathways. Research indicates that it may inhibit enzymes associated with DNA synthesis and repair, which can lead to its antimicrobial and anticancer properties. The compound's structural features allow it to bind to biological targets, influencing their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has shown significant promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:
- Staphylococcus pneumoniae
- Pseudomonas aeruginosa
- Bacillus subtilis
In vitro tests demonstrated that the compound exhibits inhibitory effects on these pathogens, suggesting its potential utility in treating infections caused by resistant strains .
Anticancer Properties
The compound's ability to inhibit nucleotide metabolism suggests it may also have anticancer properties. By targeting enzymes involved in DNA synthesis, this compound may disrupt the proliferation of cancer cells. Preliminary studies indicate that it could be effective against certain cancer cell lines, although further research is needed to fully elucidate its mechanism and efficacy in vivo.
Case Studies
Several studies have been conducted to explore the biological activity of this compound and its derivatives:
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound and evaluated their antimicrobial activity. Some derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications can improve biological efficacy .
- Structure-Activity Relationship (SAR) : Research into the SAR of this compound revealed that modifications at specific positions on the pyrimidine ring significantly affected biological activity. For instance, substituents that enhance lipophilicity were found to increase antimicrobial potency.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Oxopyridin-1(2H)-yl acetic acid | C7H7NO3 | Contains a pyridine ring instead of pyrimidine |
4-Amino-2-oxopyrimidine | C5H6N4O | Exhibits different biological activities |
5-Methyluracil | C5H6N2O2 | A methylated derivative with distinct properties |
The unique pyrimidine structure of this compound contributes to its specific interactions within biological systems, setting it apart from these similar compounds .
Properties
IUPAC Name |
2-(2-oxopyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXHYBZGGLURJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360270 | |
Record name | (2-oxopyrimidin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95209-83-9 | |
Record name | (2-oxopyrimidin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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